Di-but-2-ynyl-amine
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Overview
Description
Di-but-2-ynyl-amine, also known as N,N-di(but-2-yn-1-yl)amine, is an organic compound with the molecular formula C8H11N. It is characterized by the presence of two but-2-ynyl groups attached to a central amine nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-but-2-ynyl-amine can be synthesized through several methods. One common approach involves the alkylation of secondary amines with but-2-ynyl halides. For instance, the reaction of but-2-ynyl bromide with a secondary amine under basic conditions can yield this compound. The reaction typically requires a solvent such as acetonitrile and a base like sodium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Di-but-2-ynyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Di-but-2-ynyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which di-but-2-ynyl-amine exerts its effects depends on the specific reactions it undergoesThe presence of the but-2-ynyl groups allows for unique reactivity patterns, including the formation of cyclic structures through cycloaddition reactions . The molecular targets and pathways involved are specific to the reactions and applications being studied .
Comparison with Similar Compounds
But-2-ynyl-amine: A simpler analogue with only one but-2-ynyl group.
Di-propargyl-amine: Similar structure but with propargyl groups instead of but-2-ynyl groups.
N,N-Diethyl-amine: A saturated analogue with ethyl groups instead of but-2-ynyl groups.
Uniqueness: Di-but-2-ynyl-amine is unique due to the presence of two but-2-ynyl groups, which confer distinct reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic organic chemistry for constructing novel compounds and materials .
Biological Activity
Di-but-2-ynyl-amine (DBYA), a compound characterized by its unique molecular structure featuring two butynyl groups and two amine functionalities, has garnered attention in various fields of scientific research. This article explores the biological activity of DBYA, focusing on its potential applications in medicinal chemistry, pharmacology, and organic synthesis.
Chemical Structure and Properties
This compound is a diamine with the following structural formula:
The presence of terminal alkyne groups (C≡C) makes DBYA a candidate for click chemistry reactions, which are valued for their efficiency in synthesizing complex molecules. The dual amine groups suggest potential roles as chelating agents or building blocks for polymer synthesis.
2. Monoamine Oxidase Inhibition
DBYA's structural characteristics align it with compounds that inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. A study highlighted that modifications in similar compounds led to increased selectivity for MAO-B over MAO-A, indicating that DBYA could be explored for neuroprotective applications . The inhibition of MAO-B is particularly relevant in treating neurodegenerative disorders.
3. Potential Anticancer Activity
Preliminary investigations into related alkynes have suggested anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The cytotoxicity of these compounds against various cancer cell lines indicates that DBYA could be evaluated for similar effects .
Table 1: Summary of Biological Activities of this compound and Related Compounds
Activity | Effect | Reference |
---|---|---|
Antioxidant | Potential scavenging ability | |
Anti-inflammatory | Inhibition of inflammatory pathways | |
MAO-B Inhibition | Increased selectivity observed | |
Anticancer | Induction of apoptosis |
The biological activity of DBYA can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The amine groups can act as ligands, modulating receptor activity.
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters like dopamine.
- Cellular Uptake : The alkyne groups may enhance membrane permeability, facilitating cellular uptake and enhancing biological efficacy .
Properties
IUPAC Name |
N-but-2-ynylbut-2-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h9H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUYRUVVPJZGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC#CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389850 |
Source
|
Record name | Di-but-2-ynyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53146-06-8 |
Source
|
Record name | Di-but-2-ynyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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